molecular formula C13H19NO8 B7909649 1-(4-Hydroxyphenyl)-2-(methylamino)ethanol tartrate

1-(4-Hydroxyphenyl)-2-(methylamino)ethanol tartrate

Cat. No.: B7909649
M. Wt: 317.29 g/mol
InChI Key: GOVGCYCBKCCFIR-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-(methylamino)ethanol tartrate, also known as synephrine tartrate or oxedrine tartrate, is a synthetic α-adrenergic agonist primarily used as a vasopressor to increase blood pressure in hypotensive states .

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVGCYCBKCCFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-2-(methylamino)ethanol tartrate typically involves the reaction of 4-hydroxyphenylacetone with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-2-(methylamino)ethanol tartrate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenylacetone or 4-hydroxybenzaldehyde.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

The compound 1-(4-Hydroxyphenyl)-2-(methylamino)ethanol tartrate , commonly referred to as synephrine , has garnered interest in various scientific research applications due to its diverse pharmacological properties. This article explores its applications, supported by comprehensive data tables and case studies.

Pharmacology and Therapeutics

Synephrine has been investigated for its role in enhancing metabolic rate and promoting weight loss. Research indicates that it can stimulate lipolysis, the breakdown of fats, through adrenergic receptor activation without significantly increasing heart rate, making it a safer alternative to other stimulants like ephedrine.

Application Details
Weight LossSynephrine is used in dietary supplements aimed at promoting fat loss and weight management.
Athletic PerformanceStudies suggest it may enhance physical performance by increasing energy expenditure.
Cardiovascular HealthIts effects on blood pressure and heart rate have been explored, showing minimal adverse effects.

Metabolic Studies

Research has shown that synephrine can influence glucose metabolism and insulin sensitivity. A study published in the Journal of Nutritional Biochemistry demonstrated that synephrine administration improved glucose tolerance in obese mice, suggesting potential benefits for metabolic disorders such as type 2 diabetes.

Cognitive Function

Emerging studies indicate that synephrine may have cognitive-enhancing effects. A randomized controlled trial found that participants who consumed synephrine showed improved attention and memory performance compared to a placebo group.

Case Study 1: Weight Management

In a double-blind, placebo-controlled trial involving 60 overweight individuals, participants who received synephrine supplementation experienced a significant reduction in body fat percentage over 12 weeks compared to those on a placebo. The study highlighted synephrine's role in enhancing metabolic rate without adverse cardiovascular effects.

Case Study 2: Athletic Performance

A study conducted on trained athletes assessed the impact of synephrine on exercise performance. Athletes who ingested synephrine prior to workouts reported increased endurance and reduced perceived exertion during high-intensity activities.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-(methylamino)ethanol tartrate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: 2(C₉H₁₃NO₂)·C₄H₆O₆ (2:1 salt)
  • Molecular Weight : 484.50 g/mol
  • Melting Point : 188–190°C (decomposes)
  • Solubility: Highly soluble in water and ethanol
  • Pharmacological Class : Sympathomimetic agent targeting α-adrenergic receptors .

The tartrate salt enhances the compound’s stability and bioavailability compared to its free base form. It is structurally characterized by a 4-hydroxyphenyl group and a methylaminoethanol moiety, with tartaric acid providing chirality and salt formation .

Comparison with Similar Compounds

Synephrine Hydrochloride

  • Molecular Formula: C₉H₁₄ClNO₂
  • Molecular Weight : 203.67 g/mol
  • Melting Point : 151–152°C
  • Solubility : Water-soluble, with comparable bioavailability to the tartrate salt .
  • Key Difference : The hydrochloride salt lacks the tartrate counterion, resulting in a lower molecular weight and altered pharmacokinetics. It is used similarly as a vasopressor but may exhibit faster absorption due to simpler salt dissociation .

Synephrine Tartaric Acid Monoester (1:1 Salt)

  • Molecular Formula: C₉H₁₃NO₇
  • Limited clinical data suggest it is less commonly used compared to the 2:1 tartrate .

Epinephrine Tartrate

  • Molecular Formula: C₉H₁₃NO₃·C₄H₆O₆ (bitartrate)
  • Key Difference : Epinephrine features a 3,4-dihydroxyphenyl group, enhancing its affinity for both α- and β-adrenergic receptors. This structural difference makes it more potent in bronchodilation and cardiac stimulation compared to synephrine tartrate, which is selective for α-receptors .

Oxedrine (Free Base)

  • Molecular Formula: C₉H₁₃NO₂
  • Melting Point : 147–150°C (hydrochloride form)
  • Key Difference : The free base lacks salt formation, resulting in lower water solubility. It is often formulated as salts (e.g., hydrochloride or tartrate) for clinical use .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Receptor Selectivity
Synephrine Tartrate (2:1) 2(C₉H₁₃NO₂)·C₄H₆O₆ 484.50 188–190 (dec) H₂O, EtOH α-adrenergic agonist
Synephrine Hydrochloride C₉H₁₄ClNO₂ 203.67 151–152 H₂O α-adrenergic agonist
Epinephrine Tartrate C₉H₁₃NO₃·C₄H₆O₆ 333.29 (bitartrate) 215–218 (dec) H₂O α/β-adrenergic agonist
Oxedrine (Free Base) C₉H₁₃NO₂ 167.21 147–150 (HCl salt) Low in H₂O α-adrenergic agonist

Research Findings and Clinical Implications

  • Synephrine Tartrate vs. Hydrochloride : The tartrate form’s higher molecular weight and solubility profile may prolong its half-life, making it preferable for sustained vasopressor effects .
  • Toxicology : Studies on synephrine derivatives indicate low toxicity at therapeutic doses, though excessive use can lead to hypertension or tachycardia .
  • Comparative Efficacy : Epinephrine tartrate’s broader receptor activation makes it more versatile in emergencies (e.g., anaphylaxis), whereas synephrine tartrate is favored for targeted α-receptor stimulation .

Biological Activity

1-(4-Hydroxyphenyl)-2-(methylamino)ethanol tartrate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C₁₉H₂₂F₃N₅O₂S
  • IUPAC Name: (2S)–N1-[4-Methyl-5-[2-(2,2,2-trifluoro-1,1-dimethylethyl)-4-pyridinyl]-2-thiazolyl]-1,2-pyrrolidinedicarboxamide.

The compound features a hydroxyphenyl group, a methylamino group, and an ethanol moiety, contributing to its reactivity and biological properties. Its structure allows for interactions with various biological targets, making it a versatile candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Interaction: The compound acts as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Modulation: It can inhibit or activate enzymes involved in critical biochemical processes, impacting inflammation and cellular proliferation.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anti-inflammatory Activity: Studies suggest that derivatives of this compound can suppress the activities of inflammatory mediators such as COX-1 and COX-2. For instance, similar compounds have shown IC50 values indicating effective inhibition of these enzymes .
  • Antioxidant Properties: The hydroxy group in the structure may confer antioxidant capabilities, protecting cells from oxidative stress.
  • Neuroprotective Effects: Investigations into related compounds have highlighted potential neuroprotective benefits, particularly in models of neurodegenerative diseases.

Case Studies and Experimental Data

A review of literature reveals several studies focusing on the biological effects of this compound:

  • In vitro Studies:
    • A study demonstrated that the compound exhibited significant inhibition of COX enzymes at concentrations comparable to other known anti-inflammatory agents .
    • Molecular docking studies indicated strong binding affinity to COX-2, suggesting a competitive inhibition mechanism .
  • In vivo Studies:
    • Animal models treated with related compounds showed reduced markers of inflammation and improved outcomes in conditions such as arthritis .
  • Comparative Analysis:
    • Similar compounds like 4-hydroxyphenylethanol were compared for their biological activities. While they share structural similarities, this compound demonstrated superior efficacy in certain assays .

Data Summary Table

Biological ActivityMechanism of ActionReference
Anti-inflammatoryInhibition of COX-1 and COX-2
AntioxidantScavenging free radicals
NeuroprotectiveModulation of neuroinflammatory pathways

Q & A

Q. How do structural modifications (e.g., substituent changes on the phenyl ring) influence receptor binding or metabolic stability?

  • Answer :
  • SAR studies : Replace the 4-hydroxyl group with halogens (e.g., Cl) or methoxy to assess changes in β-adrenergic receptor affinity .
  • Microsomal assays : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) to measure half-life (t₁/₂) and metabolic clearance .
  • Molecular docking : Map interactions with target proteins (e.g., adrenergic receptors) using AutoDock Vina to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Hydroxyphenyl)-2-(methylamino)ethanol tartrate
Reactant of Route 2
1-(4-Hydroxyphenyl)-2-(methylamino)ethanol tartrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.